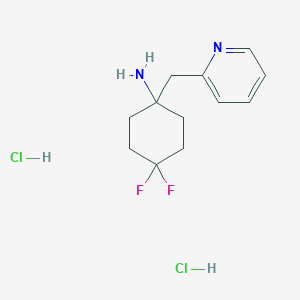
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol. This compound is characterized by its difluoro group and a pyridin-2-ylmethyl substituent attached to a cyclohexan-1-amine core. It is commonly used in scientific research and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexan-1-amine core. The difluoro group and pyridin-2-ylmethyl substituent are then introduced through specific chemical reactions.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to biological responses.
Comparación Con Compuestos Similares
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride: can be compared with other similar compounds, such as:
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine dihydrochloride
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-ol dihydrochloride
These compounds differ in the position of the pyridinylmethyl group on the cyclohexan-1-amine core, which can affect their chemical properties and biological activities.
Propiedades
IUPAC Name |
4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)6-4-11(15,5-7-12)9-10-3-1-2-8-16-10;;/h1-3,8H,4-7,9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIORLJTYJAVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)N)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
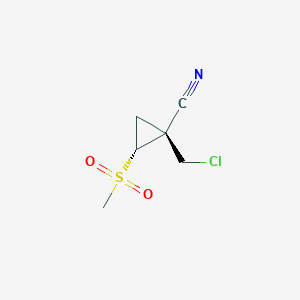
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
![N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2746161.png)
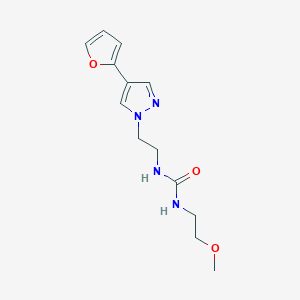
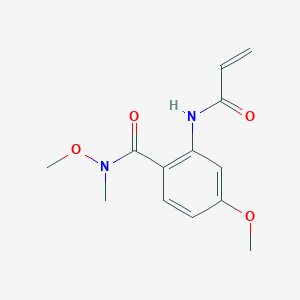
![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![2-methyl-1-[1-(oxolane-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2746167.png)
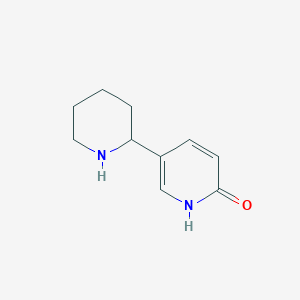
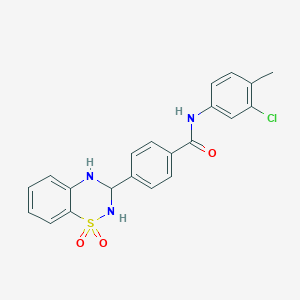
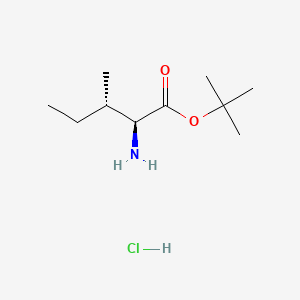
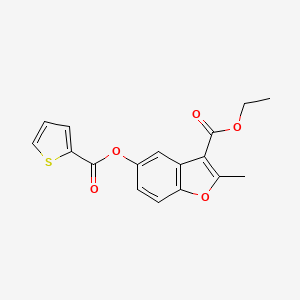
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)
![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
